1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, including antiproliferative effects against various cancer cell lines. The unique structural characteristics of this compound contribute to its pharmacological properties, making it a subject of ongoing research in medicinal chemistry.
This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, which is part of a broader class of nitrogen-containing heterocycles. Pyrazolo[3,4-d]pyrimidines have been studied for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structure of 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one includes an amino group attached to a phenyl ring and a pyrazolo-pyrimidine core.
The synthesis of 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. One common method includes the reaction of 2-aminobenzaldehyde with appropriate hydrazones or hydrazines under acidic conditions to form the pyrazolo[3,4-d]pyrimidine skeleton.
A detailed synthesis procedure is as follows:
For instance, one synthesis described involves the condensation of 2-aminobenzaldehyde with a hydrazone derivative in the presence of acetic acid, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework with subsequent purification steps yielding the target compound with satisfactory yields .
The molecular formula for 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C11H9N5O. Its structure features:
The compound exhibits specific spectral characteristics:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
For example, when reacted with maleic anhydride under reflux conditions in glacial acetic acid, derivatives of this compound can be synthesized .
The mechanism of action for 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in biological systems often involves interaction with specific molecular targets within cancer cells. Research indicates that this compound may inhibit key pathways involved in cell proliferation and survival.
In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell cycle regulation and apoptosis . The half-maximal inhibitory concentration (IC50) values for various cancer cell lines have been determined through cytotoxicity assays.
The physical properties of 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
Chemical properties include:
Due to its promising biological activities, 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
Research continues to explore its efficacy against various cancer types and its potential as a scaffold for designing novel therapeutics .
The pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged nitrogen-rich heterocyclic system characterized by a fused bicyclic structure comprising a pyrazole ring condensed with a pyrimidinone moiety. The specific derivative 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (molecular formula: C₁₁H₉N₅O) features an ortho-aminophenyl substitution at the N1 position of the pyrazole ring [1]. This structural motif introduces distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition. Key structural attributes include:
Bioisosteric Significance: This core serves as a purine bioisostere, mimicking the hydrogen-bonding patterns and π-electron distribution of endogenous purines. The carbonyl group at C4 bioisosterically replaces the imidazole N9 nitrogen in purines, while retaining complementary donor/acceptor topology . This mimicry underpins its utility in targeting ATP-binding sites of kinases and nucleotide-processing enzymes.
Table 1: Structural Identifiers of 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Identifier | Value |
---|---|
Molecular Formula | C₁₁H₉N₅O |
SMILES | C1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3 |
InChIKey | STJKZRWNDZEFGO-UHFFFAOYSA-N |
Predicted CCS (Ų) | 148.0 ([M+H]⁺ adduct) |
Hydrogen Bond Donors | 3 (2 annular NH + 1 -NH₂) |
Hydrogen Bond Acceptors | 4 (2 annular N + 1 N=C + 1 C=O) |
The therapeutic exploration of pyrazolo[3,4-d]pyrimidinones evolved from early investigations into purine mimetics. Key developmental milestones include:
Table 2: Key Milestones in Pyrazolo[3,4-d]Pyrimidinone Drug Discovery
Timeframe | Advancement | Significance |
---|---|---|
1980s-1990s | First syntheses via 5-aminopyrazole cyclization | Established scaffold accessibility |
Early 2000s | Pd-catalyzed C-C coupling methodologies | Achieved regioselective C4/C6 functionalization |
2010-2015 | EGFR/VEGFR inhibitors with N1-aryl substituents | Validated kinase targeting (IC₅₀ = 5-30 μM) |
2016 | FGFR inhibition by 2-aminophenyl derivatives | Reported potent FGFR inhibition (IC₅₀ = 5.18 μM) |
2023 | cGMP modulation for cardiovascular indications | Patented use in nitrate tolerance therapy |
The structural evolution of this chemotype highlights a shift from non-specific cytotoxic agents to targeted therapies, driven by rational modifications at N1 (aryl/alkyl), C4 (oxo/thio), and C6 (electron-withdrawing groups). The 2-aminophenyl substitution represents a contemporary strategy to enhance DNA intercalation and kinase selectivity through auxiliary H-bonding interactions [7] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: